Ethyl 3-cyano-3-methylbutanoate
Description
Ethyl 3-cyano-3-methylbutanoate is an organic ester featuring a cyano (-CN) group and a methyl branch at the third carbon of the butanoate chain. Its molecular formula is C₈H₁₁NO₂, with a molecular weight of 157.18 g/mol. While direct synthesis details for this compound are scarce in the provided evidence, structurally related esters (e.g., ethyl 3-hydroxy-3-methylbutanoate) are synthesized via esterification or condensation reactions involving ketones or hydrazine derivatives .
Properties
IUPAC Name |
ethyl 3-cyano-3-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-4-11-7(10)5-8(2,3)6-9/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVOLKOIVLZJJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-cyano-3-methylbutanoate can be synthesized through the esterification of 3-cyano-3-methylbutanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or benzene to drive the reaction to completion. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and catalysts, along with controlled reaction conditions, ensures the consistent production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-cyano-3-methylbutanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester group can be hydrolyzed to yield 3-cyano-3-methylbutanoic acid and ethanol.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, heat.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether, low temperature.
Substitution: Nucleophiles such as amines, alcohols, or thiols, appropriate solvents, and catalysts.
Major Products Formed:
Hydrolysis: 3-cyano-3-methylbutanoic acid, ethanol.
Reduction: 3-amino-3-methylbutanoic acid.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-cyano-3-methylbutanoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis and cyano group transformations.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: this compound is utilized in the production of specialty chemicals, flavors, and fragrances due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 3-cyano-3-methylbutanoate involves its interaction with various molecular targets and pathways:
Ester Hydrolysis: The ester group can be hydrolyzed by esterases, leading to the release of 3-cyano-3-methylbutanoic acid and ethanol.
Cyano Group Transformation: The cyano group can undergo reduction or substitution reactions, altering the compound’s reactivity and biological activity.
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways, influencing cellular processes and biochemical reactions.
Comparison with Similar Compounds
Physicochemical Properties
The table below compares key properties of Ethyl 3-cyano-3-methylbutanoate with analogous esters:
Notes:
- The cyano group in this compound reduces water solubility compared to hydroxyl or ketone-containing analogs .
- Boiling points increase with molecular weight and polarity; Ethyl 3-hydroxy-3-methylbutanoate’s higher boiling point (214–216°C) is attributed to hydrogen bonding .
Chemical Reactivity
- This compound: The -CN group is electrophilic, enabling nucleophilic additions (e.g., hydrolysis to carboxylic acids) or participation in cyclization reactions. No direct reactivity data is available, but analogous nitriles undergo hydrolysis to amides or acids under acidic/basic conditions .
- Ethyl 3-hydroxy-3-methylbutanoate: The -OH group facilitates esterification or dehydration reactions. It is a precursor in flavoring agents due to its fruity odor .
- Ethyl acetoacetate: Exhibits keto-enol tautomerism, making it a versatile enolate precursor in Claisen condensations .
- Ethyl 2-benzylacetoacetate : The benzyl group enhances steric hindrance, altering reactivity in Michael additions or alkylation reactions .
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